molecular formula C8H7BrN2O B12854802 2-(Aminomethyl)-4-bromobenzo[d]oxazole

2-(Aminomethyl)-4-bromobenzo[d]oxazole

Cat. No.: B12854802
M. Wt: 227.06 g/mol
InChI Key: ZXJKNZCZXLQUFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and one nitrogen atom, with a bromine atom and an aminomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-bromobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with bromoacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-4-bromobenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The aminomethyl group can be oxidized or reduced depending on the reagents used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-bromobenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications .

Comparison with Similar Compounds

    2-Aminooxazole: Similar in structure but lacks the bromine atom.

    Benzoxazole Derivatives: These compounds share the oxazole ring but have different substituents.

Uniqueness: 2-(Aminomethyl)-4-bromobenzo[d]oxazole is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(4-bromo-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2

InChI Key

ZXJKNZCZXLQUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)CN

Origin of Product

United States

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